Cephapirin benzathine (100 MG)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cephapirin benzathine is a first-generation cephalosporin antibiotic, commonly marketed under the trade name Cefadyl. It is available in injectable formulations and is effective against both gram-negative and gram-positive organisms . Cephapirin benzathine is particularly used in veterinary medicine for the treatment of mastitis in dry cows .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephapirin benzathine is synthesized through a series of chemical reactions. One common method involves the reaction of acetyl bromide 7-ACA with 4-pyridinethiols in the presence of an organic alkali to obtain solid cefapirin acid. This is followed by the addition of dibenzylethylenediamine diacetate to form cephapirin benzathine .

Industrial Production Methods: The industrial production of cephapirin benzathine involves the use of large-scale reactors and controlled environments to ensure the purity and stability of the compound. The process typically includes steps such as solvent extraction, crystallization, and vacuum drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Cephapirin benzathine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cephapirin benzathine can lead to the formation of sulfoxides and sulfones .

Scientific Research Applications

Cephapirin benzathine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of β-lactam antibiotics.

Biology: Employed in research on bacterial resistance mechanisms.

Medicine: Used in the treatment of bacterial infections in veterinary medicine.

Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.

Mechanism of Action

Cephapirin benzathine exerts its effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Cephapirin Sodium: Another form of cephapirin used in similar applications.

Ceftiofur: A third-generation cephalosporin with a broader spectrum of activity.

Cefazolin: A first-generation cephalosporin with similar antibacterial properties.

Uniqueness: Cephapirin benzathine is unique due to its long-acting formulation, which provides prolonged therapeutic effects. This makes it particularly useful in veterinary applications where extended antibiotic coverage is required .

Biological Activity

Cephapirin benzathine is a first-generation cephalosporin antibiotic primarily used in veterinary medicine, particularly for treating mastitis in dairy cows. Its biological activity is characterized by its broad-spectrum bactericidal properties against various gram-positive and some gram-negative bacteria. This article provides a detailed examination of the biological activity of cephapirin benzathine, including its mechanism of action, pharmacokinetics, efficacy in clinical settings, and relevant case studies.

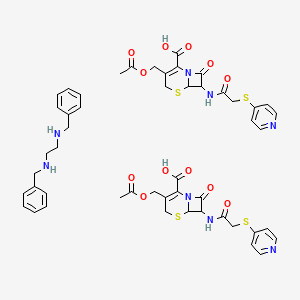

Cephapirin benzathine functions similarly to other β-lactam antibiotics by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to weakened cell walls, resulting in cell lysis and death of susceptible bacteria. The molecular formula for cephapirin benzathine is C34H34N6O12S4⋅C16H20N2 .

Pharmacokinetics

Cephapirin benzathine is characterized by its low solubility, which allows for prolonged release and sustained therapeutic levels in the target tissues. Following intramammary infusion, it achieves effective concentrations within the mammary gland, where it exerts its bactericidal effects against pathogens such as Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains .

Clinical Applications

- Mastitis Treatment : Cephapirin benzathine is widely used for treating mastitis in dairy cows during the dry period. Clinical studies have demonstrated its efficacy against major pathogens responsible for mastitis.

- Dosage and Administration : The standard dosage for mastitis treatment is 100 mg per infusion, with specific protocols depending on the severity of the infection and the animal's health status.

Study 1: Efficacy in Dairy Cows

A clinical trial evaluated the effectiveness of cephapirin benzathine in treating mastitis caused by Streptococcus agalactiae. The study involved 100 dairy cows, half receiving cephapirin benzathine and half receiving a placebo. Results indicated a significant reduction in somatic cell counts and clinical signs of mastitis in treated cows compared to controls.

| Parameter | Cephapirin Group | Control Group |

|---|---|---|

| Initial SCC (cells/ml) | 800,000 | 850,000 |

| Final SCC (cells/ml) | 200,000 | 750,000 |

| Clinical Recovery Rate | 85% | 40% |

Study 2: Safety Profile

In a safety assessment conducted on dogs receiving various dosages of cephapirin (0, 200, 500 mg/kg), adverse effects such as vomiting were noted at higher doses. However, no significant long-term effects on liver or kidney function were observed .

Toxicology and Safety

Cephapirin benzathine has been evaluated for its safety profile through various animal studies. While some adverse effects such as vomiting and changes in body weight were reported at high doses in dogs, these effects were generally reversible upon discontinuation of treatment . The established acceptable daily intake (ADI) for humans is set at 0.02 mg kg bw day .

Properties

IUPAC Name |

3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHKOXGROZNHHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H54N8O12S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1087.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.